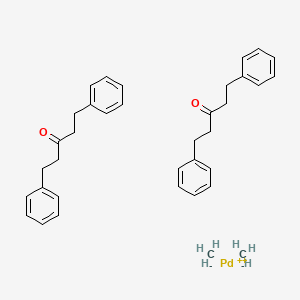
Carbanide;1,5-diphenylpentan-3-one;palladium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;1,5-diphenylpentan-3-one;palladium(2+) is a complex compound that combines the properties of carbanides, ketones, and palladium complexes. This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity. The presence of palladium(2+) in the compound makes it a valuable catalyst in various chemical reactions, particularly in carbonylation and hydrogenation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;1,5-diphenylpentan-3-one;palladium(2+) typically involves the reaction of 1,5-diphenylpentan-3-one with a palladium(2+) salt in the presence of a suitable ligand. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation . The temperature and pressure conditions can vary depending on the specific reaction setup, but they are generally maintained at moderate levels to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of Carbanide;1,5-diphenylpentan-3-one;palladium(2+) may involve continuous flow reactors to enhance efficiency and scalability. The use of high-throughput screening techniques can help in optimizing the reaction conditions and identifying the most effective catalysts and ligands for the synthesis . Additionally, advanced purification methods such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Carbanide;1,5-diphenylpentan-3-one;palladium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. The reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield benzoic acid derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Carbanide;1,5-diphenylpentan-3-one;palladium(2+) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Carbanide;1,5-diphenylpentan-3-one;palladium(2+) involves the coordination of the palladium(2+) ion with the carbonyl and carbanide groups. This coordination activates the compound towards various chemical transformations. The palladium(2+) ion acts as a Lewis acid, facilitating the formation of reactive intermediates that undergo subsequent reactions to form the desired products . The molecular targets and pathways involved in these reactions include the activation of carbon-hydrogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
1,5-diphenylpentan-3-one: A ketone that lacks the palladium(2+) ion and thus has different reactivity and applications.
Palladium(2+) complexes: Various palladium(2+) complexes with different ligands that exhibit unique catalytic properties.
Uniqueness
Carbanide;1,5-diphenylpentan-3-one;palladium(2+) is unique due to the combination of carbanide, ketone, and palladium(2+) functionalities. This unique structure imparts distinct reactivity and catalytic properties, making it valuable in both academic research and industrial applications .
Properties
Molecular Formula |
C36H42O2Pd |
|---|---|
Molecular Weight |
613.1 g/mol |
IUPAC Name |
carbanide;1,5-diphenylpentan-3-one;palladium(2+) |
InChI |
InChI=1S/2C17H18O.2CH3.Pd/c2*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;;/h2*1-10H,11-14H2;2*1H3;/q;;2*-1;+2 |
InChI Key |
PWIVFBMIXWZPAS-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].C1=CC=C(C=C1)CCC(=O)CCC2=CC=CC=C2.C1=CC=C(C=C1)CCC(=O)CCC2=CC=CC=C2.[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



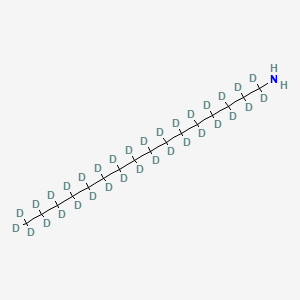

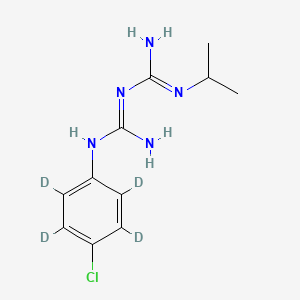
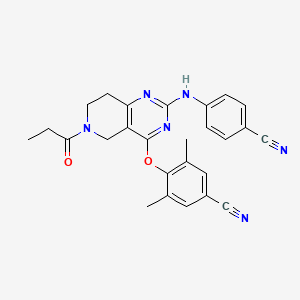
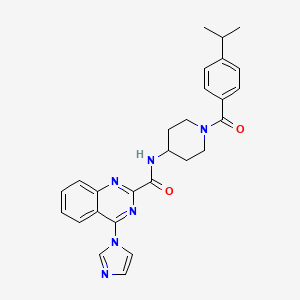
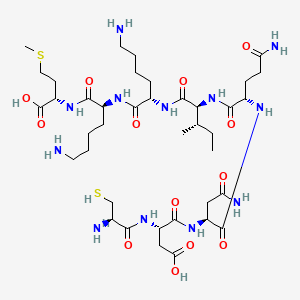
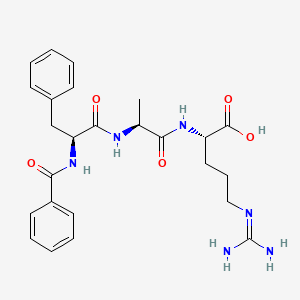
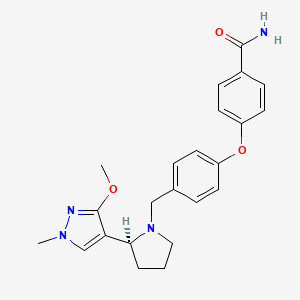
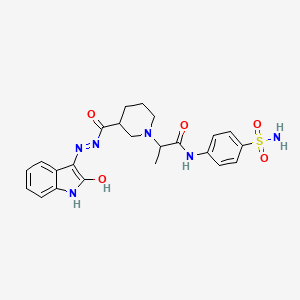

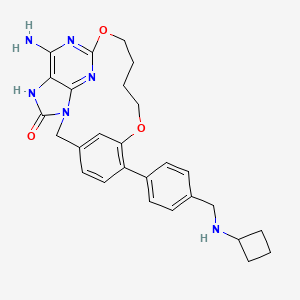
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393470.png)

